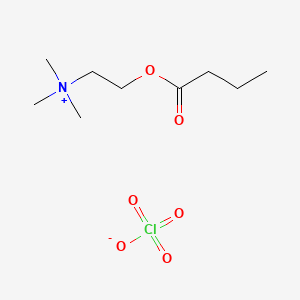
Tris-succinimidyl aminotriacétate
Vue d'ensemble
Description
Tris-succinimidyl aminotriacetate is a trifunctional crosslinker that contains three short spacer arms linked to a central nitrogen atom, each ending in an amine-reactive N-hydroxysuccinimide ester group. This compound is widely used in biochemical research for its ability to form stable amide bonds with primary amines, making it a valuable tool for protein crosslinking and other applications .
Applications De Recherche Scientifique
Tris-succinimidyl aminotriacetate is extensively used in various fields of scientific research:
Mécanisme D'action
Target of Action
Tris-succinimidyl aminotriacetate (TSAT) is a trifunctional crosslinker that primarily targets amino groups (primary amines) . These primary amines are abundant in proteins, making them the primary targets of TSAT.
Mode of Action
TSAT contains three short spacer arms linked to a central nitrogen atom, each ending in an amine-reactive N-hydroxysuccinimide (NHS) ester group . The NHS ester groups react with the primary amines of proteins at pH 7-9 to form stable amide bonds . This reaction allows TSAT to crosslink proteins, creating multicomponent aggregates .
Biochemical Pathways
The exact biochemical pathways affected by TSAT are dependent on the proteins it crosslinks. By crosslinking proteins, TSAT can affect protein-protein interactions and potentially alter the function of the proteins involved . This can lead to changes in various biochemical pathways depending on the proteins targeted.
Pharmacokinetics
It is known that tsat is water-insoluble and must be dissolved first in dimethylformamide (dmf) or dimethyl sulfoxide (dmso) before use . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of TSAT’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins . This can result in the formation of multicomponent aggregates , polymerization of protein interactions for nearest-neighbor studies , and the construction of dendritic polymers .
Action Environment
The action of TSAT is influenced by the pH of the environment. The NHS ester groups in TSAT react with primary amines at a pH of 7-9 . Therefore, the pH of the environment can influence the efficacy of TSAT. Additionally, TSAT is water-insoluble , so the presence of organic solvents like DMF or DMSO is necessary for its action. The stability of TSAT may also be affected by temperature, as it is recommended to be stored at 4°C .
Analyse Biochimique
Biochemical Properties
Tris-succinimidyl aminotriacetate plays a crucial role in biochemical reactions by reacting with primary amines to form covalent amide bonds . This reaction is particularly important for crosslinking proteins and peptides, as it allows for the formation of stable, non-cleavable bonds. The compound interacts with various enzymes, proteins, and other biomolecules that contain primary amine groups, such as lysine residues on the surface of proteins . These interactions can lead to changes in the conformation and activity of the target proteins, which can be beneficial for studying protein-protein interactions and the structural organization of protein complexes .
Cellular Effects
Tris-succinimidyl aminotriacetate has significant effects on various types of cells and cellular processes. By crosslinking proteins on the cell surface or within the cell, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, crosslinking cell surface receptors can modulate signal transduction pathways, leading to altered cellular responses. Additionally, the compound’s ability to modify intracellular proteins can impact gene expression by affecting transcription factors and other regulatory proteins . These effects can provide valuable insights into the mechanisms of cellular regulation and the role of specific proteins in cellular function .
Molecular Mechanism
The molecular mechanism of tris-succinimidyl aminotriacetate involves its amine-reactive N-hydroxysuccinimide ester groups, which react with primary amines to form stable amide bonds . This reaction occurs at a pH range of 7-9 and is facilitated by the presence of primary amine groups on target biomolecules . The compound’s trifunctional nature allows it to crosslink multiple proteins simultaneously, creating multicomponent aggregates and polymerized protein interactions . This crosslinking can lead to changes in protein conformation and activity, as well as alterations in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tris-succinimidyl aminotriacetate can change over time due to its stability and degradation properties . The compound is moisture-sensitive and must be stored at 4-8°C in a desiccator to prevent hydrolysis . Upon reconstitution, the N-hydroxysuccinimide ester groups readily hydrolyze and become non-reactive, so stock solutions cannot be stored for long periods . Over time, the crosslinking effects of the compound may diminish as the reactive groups degrade, leading to a decrease in its ability to form stable amide bonds . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein crosslinking and the stabilization of protein complexes .
Dosage Effects in Animal Models
The effects of tris-succinimidyl aminotriacetate vary with different dosages in animal models. At low doses, the compound can effectively crosslink proteins without causing significant toxicity or adverse effects . At higher doses, the compound may induce toxic effects due to excessive crosslinking and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve effective crosslinking without causing harm to the organism . These studies highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
Tris-succinimidyl aminotriacetate is involved in metabolic pathways that include the formation of stable amide bonds with primary amines . The compound interacts with enzymes and cofactors that facilitate these reactions, such as lysine residues on proteins . The crosslinking process can affect metabolic flux and metabolite levels by stabilizing protein complexes and altering their activity . This can have downstream effects on cellular metabolism and the regulation of metabolic pathways .
Transport and Distribution
Within cells and tissues, tris-succinimidyl aminotriacetate is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to permeate cell membranes and reach intracellular targets . Once inside the cell, it can localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . These interactions can influence the compound’s localization and accumulation, affecting its activity and function within the cell .
Subcellular Localization
The subcellular localization of tris-succinimidyl aminotriacetate is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its crosslinking effects . This localization is important for its activity and function, as it allows the compound to target specific proteins and protein complexes within the cell . The ability to selectively localize to different subcellular regions makes tris-succinimidyl aminotriacetate a valuable tool for studying the spatial organization of cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-succinimidyl aminotriacetate typically involves the reaction of nitrilotriacetic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under anhydrous conditions to prevent hydrolysis of the reactive esters .
Industrial Production Methods: Industrial production of tris-succinimidyl aminotriacetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography and stored under dry conditions to maintain its reactivity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris-succinimidyl aminotriacetate primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide ester groups react with amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 to optimize the reactivity of the ester groups .
Common Reagents and Conditions:
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: Organic solvents like dimethylformamide or dimethyl sulfoxide, anhydrous conditions, pH 7-9.
Major Products: The major products of these reactions are amide-linked conjugates, which are stable and resistant to hydrolysis under physiological conditions .
Comparaison Avec Des Composés Similaires
Disuccinimidyl suberate: Another crosslinker with two N-hydroxysuccinimide ester groups, used for similar applications but with different spacer arm lengths.
Bis(sulfosuccinimidyl)suberate: A water-soluble crosslinker with sulfonate groups, used for crosslinking in aqueous environments.
Dimethyl pimelimidate: A crosslinker with imidoester groups, used for reversible crosslinking applications.
Uniqueness: Tris-succinimidyl aminotriacetate is unique due to its trifunctional nature, allowing it to form three amide bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and for applications requiring high crosslinking density .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJYHIEQLQITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399961 | |
| Record name | Tri(N-succinimidyl) nitrilotriacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-72-5 | |
| Record name | Tri(N-succinimidyl) nitrilotriacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tris-succinimidyl aminotriacetate acts as a triplex "hand" coupling reagent, efficiently conjugating molecules. For instance, it facilitates the binding of doxorubicin to bacterial magnetic nanoparticles, significantly enhancing drug loading compared to dual-functional linkers []. This conjugation enables targeted drug delivery to tumor cells, as demonstrated with c(RGDyK)-coupled superparamagnetic iron oxide nanoparticles loaded with doxorubicin [].
ANone: Tris-succinimidyl aminotriacetate proves valuable in several research areas:
- Hydrogel Development: It enables the chemical cross-linking of genetically engineered elastin-like polypeptides, leading to the formation of hydrogels with tunable stiffness and mechanical properties [].
- Targeted Drug Delivery: Its ability to conjugate molecules facilitates the development of targeted drug delivery systems, such as doxorubicin-loaded magnetic nanoparticles for cancer treatment [, ].
- Radiolabeling: Tris-succinimidyl aminotriacetate allows for the radiolabeling of peptides, enabling the study of receptor targeting in vivo. This is exemplified by its use in labeling a peptidomimetic integrin α_vß_3 antagonist with ^99mTc for tumor imaging [].
ANone: While a powerful tool, Tris-succinimidyl aminotriacetate presents limitations:
- Stability: Its limited stability in specific solutions necessitates careful consideration of experimental conditions and timeframes [].
- Rapid Hepatobiliary Uptake: In certain applications, rapid clearance through the hepatobiliary system can hinder its effectiveness, as observed with the ^99mTc-labeled integrin antagonist [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)


![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)


![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)


